

An In-depth Technical Guide to the Physical and Chemical Properties of Divinylacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinylacetylene*

Cat. No.: *B1617328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a highly unsaturated organic compound with the chemical formula C_6H_6 .^[1] It consists of a six-carbon chain containing two vinyl groups ($C=C$) conjugated with a central acetylene ($C\equiv C$) triple bond.^[2] This unique structure imparts significant reactivity to the molecule, making it a subject of interest in organic synthesis and polymer chemistry. However, its high reactivity also contributes to its instability and hazardous nature. This technical guide provides a comprehensive overview of the physical and chemical properties of **divinylacetylene**, including available spectral data, reaction characteristics, and safety considerations.

Physical Properties

Divinylacetylene is a volatile and highly reactive substance. A summary of its key physical properties is presented in the table below. It is important to note that due to its instability, some physical properties are not extensively documented.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆	[1]
Molecular Weight	78.11 g/mol	[1] [2]
IUPAC Name	hexa-1,5-dien-3-yne	[1] [3]
CAS Number	821-08-9	[1] [3]
Boiling Point	85.0 °C	
Melting Point	-88.0 °C	
Density	Data not available	
Solubility in Water	Data not available	
Solubility in Organic Solvents	Data not available	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **divinylacetylene**. The following is a summary of available spectral information.

Infrared (IR) Spectroscopy

The IR spectrum of **divinylacetylene** exhibits characteristic absorption bands corresponding to its functional groups. The presence of both C=C and C≡C bonds, as well as vinylic C-H bonds, can be confirmed. A vapor-phase IR spectrum is available on PubChem.[\[1\]](#)

Mass Spectrometry

The mass spectrum of **divinylacetylene** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. The top three peaks observed in the GC-MS analysis are at m/z values of 78 (molecular ion), 52, and 51.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR spectral data for **divinylacetylene** are not readily available in the searched literature. The high reactivity and tendency of the compound to polymerize may present challenges in obtaining high-resolution NMR spectra.

Chemical Properties and Reactivity

Divinylacetylene is characterized by its high reactivity, which is a direct consequence of its conjugated system of double and triple bonds.

Polymerization

Divinylacetylene readily undergoes polymerization, especially in the presence of air or upon heating.^[4] This process can be spontaneous and even explosive. The polymerization can proceed through a series of stages, initially forming soft gels and eventually leading to hard, brittle resins.

Experimental Protocol: Thermal Polymerization of **Divinylacetylene** (General Procedure)

Caution: The polymerization of **divinylacetylene** can be highly exothermic and potentially explosive. This procedure should only be carried out by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

A general procedure for the thermal polymerization of **divinylacetylene** involves heating the neat monomer in an inert atmosphere. The reaction progress can be monitored by the increase in viscosity of the mixture. For instance, heating **divinylacetylene** at 80°C for several hours can lead to the formation of an oily polymer.^[4] However, a detailed, step-by-step, and validated laboratory protocol for controlled polymerization is not available in the searched literature.

Addition Reactions

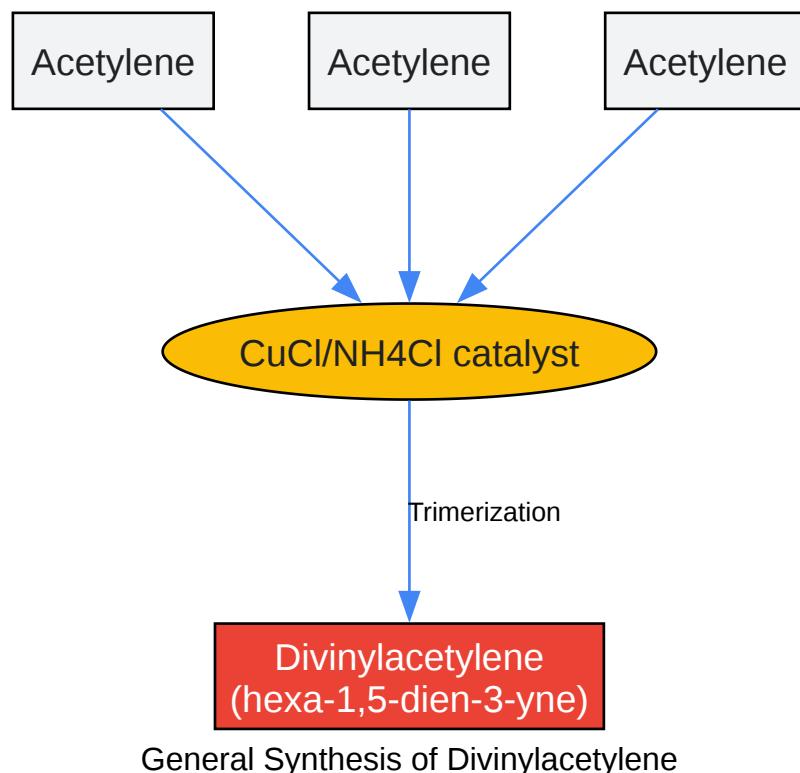
The double and triple bonds in **divinylacetylene** are susceptible to electrophilic and nucleophilic addition reactions. For example, it can react with halogens like bromine.

Cycloaddition Reactions

The conjugated diene-like character of **divinylacetylene** allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component.^[5]

Synthesis

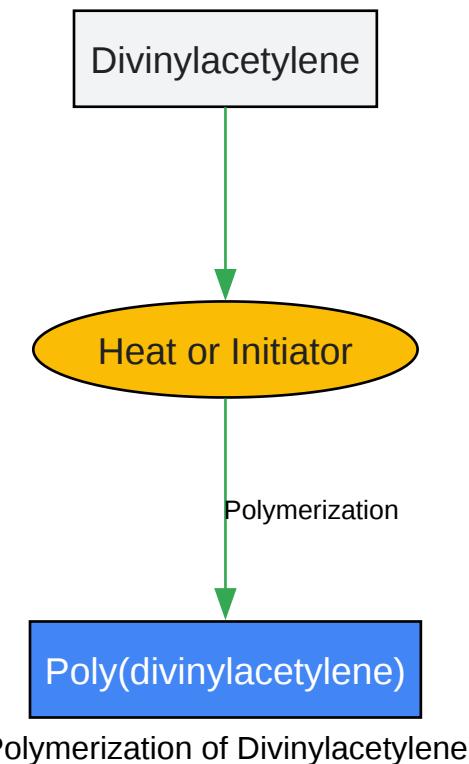
The primary industrial synthesis of **divinylacetylene** involves the trimerization of acetylene.


Experimental Protocol: Synthesis of **Divinylacetylene** from Acetylene (General Industrial Method)

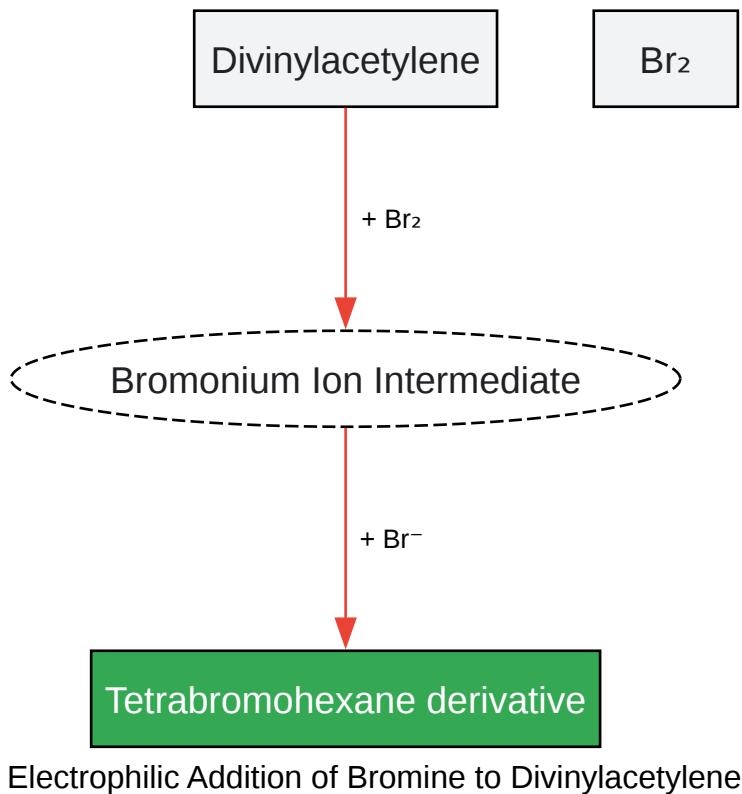
The synthesis of **divinylacetylene** is typically achieved through the oligomerization of acetylene using a catalyst system, often based on copper(I) chloride. A common industrial method is the Nieuwland process, where acetylene gas is passed through an acidic aqueous solution of cuprous chloride and a solubilizing agent like ammonium chloride or an alkali metal chloride. This process yields a mixture of vinylacetylene and **divinylacetylene**.

A detailed, step-by-step laboratory-scale synthesis protocol for **divinylacetylene** from acetylene is not readily available in the searched literature. The handling of large quantities of acetylene under pressure requires specialized equipment and safety procedures.

Visualizations


Synthesis of Divinylacetylene from Acetylene

[Click to download full resolution via product page](#)


Caption: General reaction scheme for the synthesis of **divinylacetylene** from acetylene.

Polymerization of Divinylacetylene

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the polymerization of **divinylacetylene**.

Electrophilic Addition of Bromine to Divinylacetylene (A Representative Reaction)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy Divinylacetylene | 821-08-9 [smolecule.com]
- 3. Divinylacetylene | C6H6 | CID 61222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Divinylacetylene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1617328#physical-and-chemical-properties-of-divinylacetylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com